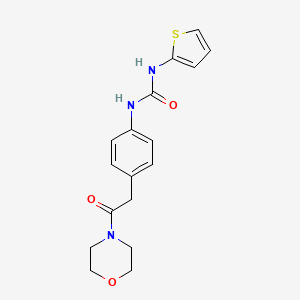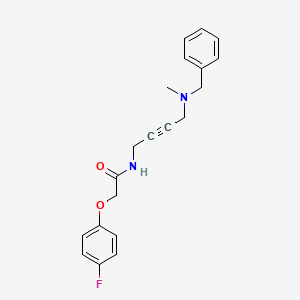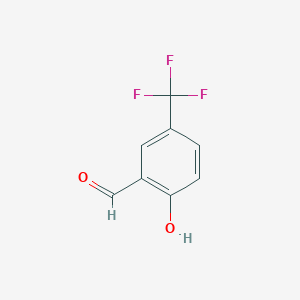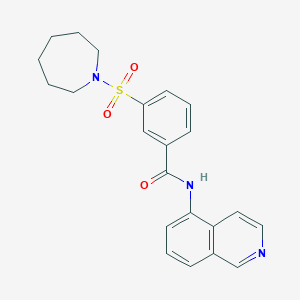
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MOTU and has shown promise in various studies due to its unique properties. In
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Stereoselective Synthesis : A study described the synthesis and stereochemical determination of a metabolite structurally similar to 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea, highlighting its importance in medicinal chemistry and PI3 kinase inhibition (Chen et al., 2010).
Neurological and Psychiatric Disorders
- Acetylcholinesterase Inhibition : Compounds with structural similarities were evaluated for their potential as acetylcholinesterase inhibitors, which is significant in the treatment of neurological and psychiatric disorders (Vidaluc et al., 1995).
Structural and Material Sciences
- Molecular Packing Principles : Research on the molecular packing principles of urea and thiourea solvates provides insights into the structural applications of such compounds in material sciences (Taouss et al., 2013).
Chemical Synthesis and Reactions
- Heterocyclic Compound Formation : The compound's reactivity with other chemicals, leading to the formation of heterocyclic compounds, is vital for advancing synthetic chemistry (Köckritz & Schnell, 1993).
Cancer Research
- Anti-CML Activity : A structurally related compound exhibited potent activity against chronic myeloid leukemia (CML) cell lines, demonstrating its potential in cancer research (Li et al., 2019).
Chemistry of Heterocyclic Compounds
- Formation of Heterocyclic Compounds : Studies on the reaction of phenyl(trichloromethyl)carbinol with substituted ureas and thioureas, leading to heterocyclic compounds, expand our understanding of chemical reactions and synthesis (Reeve & Coley, 1979).
Anion Receptor Research
- Anion Receptor Studies : Investigations into urea-based anion receptors enhance our knowledge of molecular interactions and potential applications in chemical sensors (Amendola et al., 2006).
Plant Biology
- Cytokinin-like Activity : Urea derivatives, including those structurally related to the compound , have shown cytokinin-like activity, impacting plant biology and agriculture (Ricci & Bertoletti, 2009).
Organometallic Chemistry
- Characterization of Cyano Complexes : The synthesis and characterization of cyano complexes with ligands including urea derivatives contribute to advancements in organometallic chemistry (Sharma et al., 2010).
Propriétés
IUPAC Name |
1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(20-7-9-23-10-8-20)12-13-3-5-14(6-4-13)18-17(22)19-15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQVVBCOIBPIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)
![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)
![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)


![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)

![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)
![6-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)